2-(1H-indazol-5-ylcarbonyl)benzoic acid
Description
2-(1H-Indazol-5-ylcarbonyl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with an indazole-derived carbonyl group at the second position. Indazole, a bicyclic structure containing two adjacent nitrogen atoms, confers unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(1H-indazole-5-carbonyl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14(11-3-1-2-4-12(11)15(19)20)9-5-6-13-10(7-9)8-16-17-13/h1-8H,(H,16,17)(H,19,20) |
InChI Key |
AYHJSDWDMVQUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)NN=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(1H-indazol-5-ylcarbonyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, binding affinity, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Substituent Group | Key Properties/Applications | ΔGbinding (kcal/mol)* | Notable Interactions/Receptors |
|---|---|---|---|---|
| 2-Benzoylbenzoic acid | Benzoyl | Intermediate in organic synthesis | -8.2 | T1R3 receptor (bitter taste) |
| 2-(4-Methylbenzoyl)benzoic acid | 4-Methylbenzoyl | Enhanced lipophilicity | -9.1 | T1R3 receptor (stronger binding) |
| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxybenzoyl | Improved solubility | -8.9 | T1R3 receptor (moderate binding) |
| 2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid | Chloro + tetrazole | Agrochemical/pharmaceutical applications | N/A | Selective enzyme inhibition |
| 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde | Imidazole + nitro | Material science, catalysis | N/A | Metal coordination sites |
| This compound | Indazole carbonyl | Hypothesized: High receptor affinity | Predicted: -9.5 | Potential: Kinase receptors |
*ΔGbinding values from reflect T1R3 receptor interactions; indazole derivative data are extrapolated based on structural similarity.
Key Findings
Substituent Effects on Binding Affinity Benzoyl vs. This could lead to stronger receptor interactions, as seen in the lower ΔGbinding values of methyl/methoxybenzoyl analogs . In contrast, the indazole’s electron-deficient aromatic system may favor interactions with hydrophobic receptor pockets .
Applications in Drug Discovery
- Tetrazole/Imidazole Analogs: Compounds like 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid (MW: 224.6 g/mol) are used in agrochemicals due to their stability and selectivity . The indazole variant, with a larger molecular framework, may offer improved specificity for kinase or protease targets.
- Receptor Specificity: While 2-(4-methylbenzoyl)benzoic acid binds strongly to T1R3 (bitter taste receptors), the indazole derivative’s bulkier structure could shift selectivity toward other receptors, such as tyrosine kinases implicated in cancer .
Synthetic Challenges
- The indazole moiety complicates synthesis due to its sensitivity to reaction conditions. In contrast, methyl/methoxybenzoyl derivatives (e.g., from ) are synthesized via straightforward Schiff base or condensation reactions .
Contradictions and Limitations
- Data Gaps: Direct experimental data for this compound are absent in the provided evidence. Predictions rely on analogs like 2-benzoylbenzoic acid and tetrazole derivatives .
- Force Field Biases: Computational docking results (e.g., ΔGbinding) depend on the force field used, which may overestimate interactions for bulkier groups like indazole .
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